molecular formula C13H22O2 B14491302 1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene CAS No. 63171-67-5

1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene

Cat. No.: B14491302
CAS No.: 63171-67-5
M. Wt: 210.31 g/mol
InChI Key: CWDVOHMHTQOHSM-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexa-1,4-diene, where two methoxy groups are attached at the 1 and 5 positions, and a pentyl group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene typically involves the alkylation of 1,5-dimethoxycyclohexa-1,4-diene with a suitable pentyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene involves its interaction with molecular targets through its functional groups. The methoxy groups can participate in hydrogen bonding and other interactions, while the pentyl group can influence the compound’s hydrophobicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethoxycyclohexa-1,4-diene: Lacks the pentyl group, making it less hydrophobic.

    1,3-Dimethoxybenzene: A simpler aromatic compound with methoxy groups at the 1 and 3 positions.

    Cyclohexa-1,4-diene: The parent compound without any substituents.

Uniqueness

1,5-Dimethoxy-3-pentylcyclohexa-1,4-diene is unique due to the presence of both methoxy and pentyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

63171-67-5

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

1,5-dimethoxy-3-pentylcyclohexa-1,4-diene

InChI

InChI=1S/C13H22O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-9,11H,4-7,10H2,1-3H3

InChI Key

CWDVOHMHTQOHSM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C=C(CC(=C1)OC)OC

Origin of Product

United States

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